molecular formula C13H19B B1272917 1-Bromo-4-heptylbenzene CAS No. 76287-49-5

1-Bromo-4-heptylbenzene

Cat. No.: B1272917
CAS No.: 76287-49-5
M. Wt: 255.19 g/mol
InChI Key: YHKMTIJHJWYYAG-UHFFFAOYSA-N
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Description

1-Bromo-4-heptylbenzene is an organic compound with the molecular formula C13H19Br. It is a derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and a heptyl group is attached to the fourth carbon atom. This compound is commonly used in organic synthesis and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-heptylbenzene can be synthesized through various methods. One common approach involves the bromination of 4-heptyltoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the bromination of 4-heptyltoluene, followed by purification steps such as distillation and chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-heptylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: 4-Heptylphenol, 4-Heptylbenzonitrile.

    Oxidation: 4-Heptylbenzoic acid, 4-Heptylbenzaldehyde.

    Reduction: 4-Heptylcyclohexane.

Scientific Research Applications

1-Bromo-4-heptylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It serves as a building block for liquid crystal materials and polymers.

    Biology and Medicine: It is used in the development of bioactive molecules and drug delivery systems.

    Industry: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-heptylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This property makes it a valuable intermediate in various synthetic pathways. The heptyl group provides hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules .

Comparison with Similar Compounds

  • 1-Bromo-4-n-heptylbenzene
  • 4-Heptylbromobenzene
  • 1-Bromo-4-nonylbenzene

Comparison: 1-Bromo-4-heptylbenzene is unique due to its specific heptyl chain length, which imparts distinct physical and chemical properties compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it suitable for specific applications in material science and organic synthesis .

Properties

IUPAC Name

1-bromo-4-heptylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Br/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKMTIJHJWYYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379378
Record name 1-Bromo-4-heptylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76287-49-5
Record name 1-Bromo-4-heptylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76287-49-5
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Synthesis routes and methods

Procedure details

Phenylheptane (100 g, 0.57 mol) was dissolved in 900 mL of chloroform, and ferric chloride (1.41 g, 9 mmol) was added. The mixture was cooled to 0° C. and bromine (32 mL, 0.62 mmol) was added dropwise through an additional funnel. The reaction was kept in dark to prevent the bromination of the aliphatic side chain. After stirring at room temperature overnight, the reaction was quenched with 1N KOH. After extraction, the organic phase was washed with water and dried over MgSO4. The crude product was a brown oil and was purified by column chromatography on silica gel using heptane as an eluent to give 60 g of pure product as light yellow oil at 42% yield. 1H NMR (CDCl3) δ (ppm): 0.88 (t, J=6.9 Hz, 3H), 1.26-1.31 (m, 8H), 1.54-1.59 (m, 2H), 2.54 (t, J=7.8 Hz, 2H), 7.04 (d, J=8.2 Hz, 2H), 7.38 (d, J=8.2 Hz, 2H). FD-MS: m/z 255 (M+).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aliphatic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Bromo-4-heptylbenzene in the synthesis of OLED materials?

A: this compound serves as a crucial building block in the synthesis of silsesquioxane (SSQ) based hybrids for OLED applications []. It acts as a reactant in a Heck coupling reaction with a mixture of octavinyl-T8-, decavinyl-T10- and dodecavinyl-T12-SSQ. This reaction results in the formation of novel SSQ hybrid materials that exhibit promising properties for OLEDs, such as high glass transition temperatures, solubility in common solvents, and the ability to emit sky-blue light when incorporated into OLED devices.

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